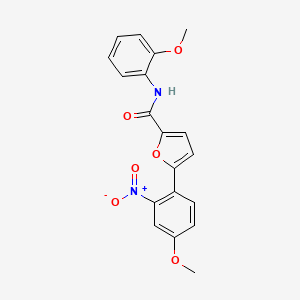

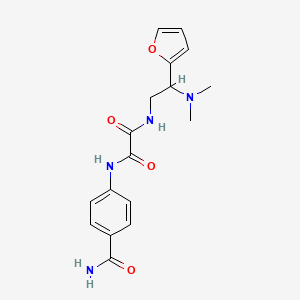

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CT-3, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of compounds known as non-classical cannabinoids, which have different chemical structures and mechanisms of action than traditional cannabinoids such as THC.

Scientific Research Applications

Metabolism Studies and Detectability

The metabolism and detectability of thiophene analogs of methamphetamine, which share a structural similarity with N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, have been investigated. These studies are critical for understanding how similar compounds are metabolized in the body and their potential detectability in biological specimens, which could be relevant for toxicological screening and pharmacokinetic profiling (Welter et al., 2013).

Anticancer Activity

Research on ring-substituted hydroxynaphthanilides, considered as cyclic analogues of compounds with anticancer properties, highlights the potential of similar structures in developing novel anticancer agents. The study of structure-activity relationships and the antiproliferative effects of these compounds provides a foundation for exploring the anticancer potential of N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (Kauerová et al., 2016).

Synthesis Methods

Studies on the synthesis of structurally related compounds, such as efforts to achieve stereospecific synthesis of nordebromolaurinterol or the development of novel histone deacetylase inhibitors, provide valuable information on synthetic pathways that could be applicable to the compound of interest. These insights can guide the synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and similar compounds for research or therapeutic purposes (Feutrill & Mirrington, 1973); (Jiao et al., 2009).

Inhibition Activities

The identification of compounds as inhibitors for specific enzymes or biological targets is crucial for the development of new therapeutic agents. Research on non-triketone type inhibitors of 4-hydroxyphenylpyruvate dioxygenase, for instance, demonstrates the potential of small molecules in inhibiting key biological pathways, which may extend to the activities of N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide (Lin et al., 2000).

properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-thiophen-2-ylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c18-13(12-5-6-12)7-10-17-15(19)16(8-1-2-9-16)14-4-3-11-20-14/h3-4,11-13,18H,1-2,5-10H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJJKFZYBBWOIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NCCC(C3CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2389620.png)

![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)

![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)

![1-(6,7-Dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2389630.png)

![N-(4-butylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2389634.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide](/img/structure/B2389638.png)